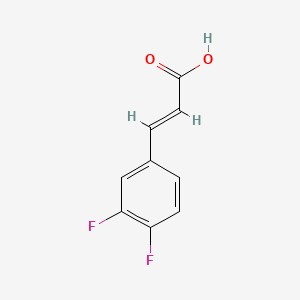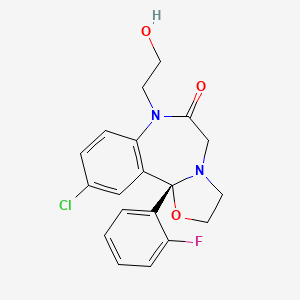
(S)-Carisbamate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Carisbamate-d4, also known as (S)-3-Carboxy-4-methylpyrrolidine-d4, is an analog of the anticonvulsant drug, carisbamate. Carisbamate is a small molecule that is used to treat epilepsy and other seizure disorders. It has been used in clinical trials and has been found to be effective in reducing seizure frequency and severity. In addition, it has been found to have a low potential for abuse and addiction.
科学的研究の応用
Neuromodulatory and Antiepileptic Properties
Carisbamate (RWJ-333369) is identified as a novel neuromodulator with a broad spectrum of antiepileptic activities. It demonstrates the capability to regulate excitatory synaptic transmission, particularly in the dentate gyrus (DG) of the hippocampus, which is critical in epilepsy, especially temporal lobe epilepsy (TLE). This regulation is achieved through the inhibition of presynaptic glutamate release, suggesting a potential mechanism for its antiepileptic action (施建誠, 2008).
Mechanism of Action and Neuroprotective Effects
Further research indicates that carisbamate inhibits voltage-gated sodium channels and the firing of action potentials in rat hippocampal neurons, suggesting a molecular mechanism behind its antiepileptic actions. These inhibitory effects occur at therapeutically relevant concentrations, reinforcing the potential for carisbamate to contribute to antiepileptic activity through the blockage of voltage-gated sodium channels (Yi Liu et al., 2009).
Applications in Genetic Epilepsy Models
Carisbamate's antiepileptic effects have also been assessed in models of genetic epilepsy, including absence seizures and convulsive seizures, demonstrating its broad applicability across different types of epilepsy. This research highlights its efficacy in not only regulating synaptic transmission but also in contributing to the broader understanding of genetic factors in epilepsy management (J. Francois et al., 2008).
Insights into Carbamate Compounds
Carbamate compounds, including carisbamate, play a significant role in medicinal chemistry due to their structural motifs prevalent in many approved drugs and prodrugs. These compounds are specifically designed to enhance drug-target interactions, with carisbamate being a prime example of leveraging carbamate moieties for therapeutic purposes (Arun K. Ghosh & M. Brindisi, 2015).
Environmental and Metabolic Insights
While the primary focus of research on carisbamate centers on its neuromodulatory and antiepileptic properties, it's important to note that carbamate compounds, including carisbamate, are subject to environmental considerations due to their use in agriculture and potential for environmental persistence. Studies on the microbial degradation of carbamates highlight the ecological impact of these compounds and the importance of understanding their life cycle in both clinical and environmental contexts (Sandhya Mishra et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Carisbamate-d4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl chloroformate-d4", "Sodium hydroxide", "Ammonium chloride", "Sodium cyanate", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl chloroformate-d4 is reacted with sodium hydroxide to form (S)-ethyl chloroformate-d4.", "Step 2: (S)-ethyl chloroformate-d4 is then reacted with ammonium chloride and sodium cyanate to form (S)-Carisbamate-d4.", "Step 3: The product is purified by treating it with hydrochloric acid and sodium carbonate, followed by recrystallization from methanol and water." ] } | |
| 1292841-50-9 | |
分子式 |
C₉H₆D₄ClNO₃ |
分子量 |
219.66 |
同義語 |
(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)




